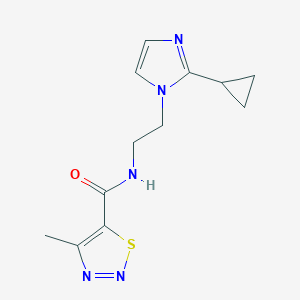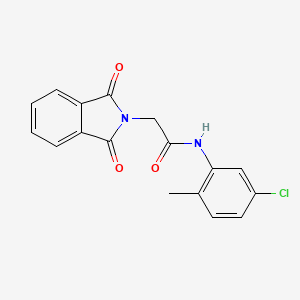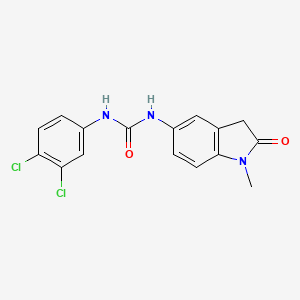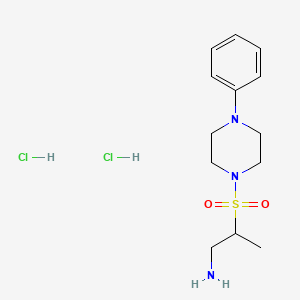![molecular formula C28H31N5O5S B2995108 4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 452087-75-1](/img/structure/B2995108.png)
4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound . It also contains piperazine , a common moiety in pharmaceuticals, and methoxyphenyl groups, which are often seen in bioactive compounds .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperazine ring and multiple aromatic rings .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical for its functional groups. For example, the methoxy groups could potentially undergo demethylation under certain conditions .科学的研究の応用
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are implicated in various physiological processes, including the contraction of smooth muscles in blood vessels and the urinary tract. Antagonists for these receptors can be therapeutic for conditions like hypertension, cardiac hypertrophy, and benign prostate hyperplasia. The compound’s affinity for alpha1-adrenergic receptors suggests it could be a candidate for treating neurological conditions .
Neurodegenerative Disease Research
The structural similarity of this compound to other arylpiperazine based alpha1-adrenergic receptors antagonists, which have been subjects of comparative analysis, indicates its potential application in neurodegenerative disease research. It could be particularly relevant for conditions such as Alzheimer’s and Parkinson’s disease, where modulation of adrenergic receptors has been shown to have therapeutic effects .
Antidepressant Activity
Compounds with a piperazine moiety, like the one , have been evaluated for their antidepressant-like properties. They target serotonin receptors, which play a crucial role in mood regulation. This compound could be used to study the antidepressant-like activity and contribute to the development of new treatments for depression .
Antibacterial Activity
Piperazine derivatives are known for their antibacterial properties. This compound, with its unique structural features, could be synthesized and tested for antibacterial activity, contributing to the search for new antibacterial agents .
Pharmacokinetic Profiling
The compound has been subjected to absorption, distribution, metabolism, and excretion (ADME) calculations. These studies are crucial for understanding the pharmacokinetic profile of new drug candidates. The compound’s promising pharmacokinetic profile makes it suitable for advanced investigation as a potential therapeutic agent .
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been performed on similar compounds to understand their interaction with biological targets. This compound could be used in MD simulations to predict its behavior in biological systems, which is essential for drug design and discovery .
Psychoactive Substance Research
Given the compound’s structural relation to piperazine, which is found in psychoactive substances used for recreational purposes, it could be used to study the effects of such substances on the central nervous system. This research could inform the development of treatments for substance abuse disorders .
Drug Design and Synthesis
The compound’s structure, featuring a thieno[2,3-d]pyrimidine moiety, makes it an interesting candidate for drug design and synthesis. It could serve as a lead compound in the synthesis of new drugs with improved efficacy and safety profiles for various diseases .
作用機序
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The compound’s interaction with these receptors can lead to changes in the receptor’s activity, which can have downstream effects on various biochemical pathways .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the compound’s interaction with these receptors can potentially affect these pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . The compound’s ADME properties can impact its bioavailability, which is crucial for its efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have significant effects on various physiological processes and conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O5S/c1-17-23-26(33-12-10-32(11-13-33)19-8-6-7-9-20(19)35-2)29-16-30-28(23)39-25(17)27(34)31-18-14-21(36-3)24(38-5)22(15-18)37-4/h6-9,14-16H,10-13H2,1-5H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZUPYCVCKYHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4OC)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2995031.png)

![5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one](/img/structure/B2995034.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2995035.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2995036.png)
![3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2995037.png)

![1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995039.png)
![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)